7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
7-methylimidazo[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-6-2-3-11-7(5-12)4-9-8(11)10-6/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKOQIUYOPMDEND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(N2C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde can be achieved through various synthetic routes, including:
Condensation Reactions: This method involves the condensation of appropriate aldehydes with amines under acidic or basic conditions to form the imidazo[1,2-A]pyrimidine core.
Multicomponent Reactions: These reactions involve the combination of three or more reactants in a single reaction vessel to form the desired product. This approach is efficient and can produce high yields.
Oxidative Coupling: This method involves the coupling of imidazole derivatives with pyrimidine derivatives in the presence of oxidizing agents.
Industrial production methods often involve optimizing these synthetic routes to achieve high yields and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Functionalization: The imidazo[1,2-A]pyrimidine core can be functionalized at various positions using radical reactions, transition metal catalysis, or photocatalysis.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde is recognized for its potential as a lead compound in drug development due to its biological activity. Research indicates that compounds within the imidazo[1,2-A]pyridine family exhibit various pharmacological properties, including:
- Antimicrobial Activity: Studies suggest that derivatives of imidazo[1,2-A]pyridine can serve as effective antimicrobial agents. The compound's structure allows for modifications that enhance its efficacy against bacterial strains .
- Cholinesterase Inhibition: Imidazo[1,2-A]pyridine derivatives have shown promise as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in the treatment of Alzheimer's disease . For example, some derivatives demonstrated IC50 values indicating strong inhibition capabilities .
- Antitumor Activity: Research has highlighted the antitumor potential of imidazo[1,2-A]pyrimidine derivatives against various cancer cell lines, including MCF-7 . The compound's ability to interact with biological targets makes it a candidate for further exploration in cancer therapy.
Case Studies
A study conducted on a series of imidazo[1,2-A]pyridine derivatives showed significant AChE inhibition, with one compound exhibiting an IC50 value of 79 µM. This suggests its potential application in treating cognitive disorders . Another investigation into the antitumor activity of synthesized imidazo[1,2-A]pyrimidines revealed promising results against breast cancer cell lines .
Organic Synthesis
Building Block in Chemical Synthesis
The aldehyde functional group present in this compound makes it a valuable building block for organic synthesis. It can participate in various chemical reactions, including:
- Reactions with Nucleophiles: The aldehyde can react with nucleophiles to form alcohols or other functional groups, allowing for the synthesis of more complex molecules .
- Formation of Derivatives: Common reagents such as potassium permanganate and sodium borohydride can be used to modify the compound into various derivatives like carboxylic acids or alcohols .
Applications in Drug Development
The versatility of this compound in synthetic pathways highlights its role in developing new drug candidates. Its ability to form derivatives with enhanced biological activity is crucial for medicinal chemistry.
Food Science
Formation During Maillard Reaction
This compound may also be formed during the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars that occur when food is cooked at high temperatures. This reaction has implications for food flavor development and safety . Understanding how this compound forms can aid in improving food processing techniques and enhancing flavors while minimizing potential health risks associated with certain byproducts.
Summary
This compound exhibits a wide range of applications across medicinal chemistry, organic synthesis, and food science. Its pharmacological properties make it a promising candidate for drug development, particularly in treating neurodegenerative diseases and cancer. Furthermore, its utility as a building block in organic synthesis opens avenues for creating novel compounds with enhanced biological activities. Ongoing research into this compound will likely yield significant insights into its full potential and applications across various scientific disciplines.
| Application Area | Key Activities | Potential Outcomes |
|---|---|---|
| Medicinal Chemistry | Antimicrobial, AChE inhibition | New drug candidates for infections and cognitive disorders |
| Organic Synthesis | Building block for complex molecules | Enhanced drug development |
| Food Science | Formation during Maillard reaction | Improved food processing techniques |
Mechanism of Action
The mechanism of action of 7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, in the context of antituberculosis activity, it may inhibit key enzymes involved in the bacterial cell wall synthesis or energy metabolism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Key Differences
The following compounds share the imidazo[1,2-a]pyrimidine or imidazo[1,2-a]pyridine core but differ in substituent patterns and functional groups:
Key Comparative Findings
Electronic and Steric Effects
- Electron-Withdrawing Groups : The 2-(4-fluorophenyl) derivative (C₁₃H₁₀FN₃O) exhibits higher polarity due to the fluorine atom, enhancing solubility in polar solvents .
- Methyl vs. Bromo Substitution : The 7-methyl derivative (C₈H₇N₃O) is less reactive than its 7-bromo counterpart (C₇H₄BrN₃O), where bromine increases electrophilicity at position 3 .
Biological Activity
7-Methylimidazo[1,2-A]pyrimidine-3-carbaldehyde (7-MIPCA) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of 7-MIPCA, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
7-MIPCA features a fused bicyclic structure comprising an imidazole and a pyridine ring, with a methyl group at the 7th position and an aldehyde functional group at the 3rd position. This unique configuration contributes to its biological activities and potential applications in drug development.
| Property | Details |
|---|---|
| Molecular Formula | C9H8N2O |
| Molecular Weight | 164.17 g/mol |
| Chemical Structure | Structure |
Research indicates that 7-MIPCA exhibits various mechanisms of action that contribute to its biological activity:
- Enzyme Inhibition : 7-MIPCA has been shown to inhibit specific enzymes involved in cancer progression. For instance, it interacts with fibroblast growth factor receptors (FGFRs), which are critical in tumor proliferation and angiogenesis. In vitro studies have demonstrated IC50 values of approximately 25 nM against FGFRs, indicating potent inhibitory activity.
- Anticancer Activity : The compound has displayed significant antiproliferative effects on several cancer cell lines, including breast cancer cells (4T1). It induces apoptosis through mechanisms involving caspase activation and cell cycle arrest .
- Antimicrobial Properties : Preliminary studies suggest that 7-MIPCA may possess antimicrobial activity, although further research is required to elucidate its efficacy against specific pathogens .
Pharmacological Applications
Given its promising biological activity, 7-MIPCA is being explored for various pharmacological applications:
- Cancer Therapy : Due to its ability to inhibit FGFRs and induce apoptosis in cancer cells, 7-MIPCA is considered a potential lead compound for developing novel anticancer agents.
- Antimicrobial Agents : The compound's antimicrobial properties may be harnessed for developing new treatments against resistant bacterial strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of 7-MIPCA:
- In Vitro Studies : A study reported that treatment with 7-MIPCA resulted in a significant reduction in cell viability in breast cancer cell lines, with IC50 values indicating potent effects compared to standard chemotherapeutic agents.
- Molecular Docking Studies : Molecular docking simulations have shown favorable binding interactions between 7-MIPCA and FGFRs, suggesting a strong potential for therapeutic targeting in cancer treatment .
- Structure-Activity Relationship (SAR) : Research into related compounds has revealed that modifications at the imidazole or pyridine rings can significantly alter biological activity. For instance, analogs with different substituents were assessed for their anticancer properties, highlighting the importance of structural optimization in drug development .
Q & A
What are the established synthetic routes for 7-Methylimidazo[1,2-a]pyrimidine-3-carbaldehyde, and what are their limitations?
Answer: The Vilsmeier-Haack reaction is a common method, involving phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to introduce the aldehyde group. For example, a related imidazo[1,2-a]pyridine derivative was synthesized by refluxing the precursor in chloroform with POCl₃/DMF at 0–10°C . However, this method may yield byproducts due to competing reactions, requiring purification via column chromatography. Alternative routes, such as palladium-catalyzed formylation, could reduce side reactions but are less explored for this compound .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer: Nuclear Magnetic Resonance (¹H and ¹³C NMR) is essential for confirming the aldehyde proton (δ 9.5–10.5 ppm) and aromatic backbone. Infrared (IR) spectroscopy validates the C=O stretch (~1700 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, especially when synthesizing derivatives for biological testing. Mass spectrometry (HRMS) confirms molecular weight .
How should this compound be stored to prevent degradation?
Answer: Store under inert atmosphere (argon or nitrogen) at 2–8°C to minimize oxidation of the aldehyde group. Moisture-sensitive samples should be sealed with desiccants. Long-term stability studies under accelerated conditions (40°C/75% RH) are recommended to establish shelf life .
How can computational methods optimize the synthesis of derivatives with enhanced bioactivity?
Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error approaches. Machine learning models trained on existing reaction data can identify optimal solvents, catalysts, or temperatures. For example, ICReDD’s integrated computational-experimental workflow accelerates reaction discovery by prioritizing high-yield conditions .
What strategies are effective for structure-activity relationship (SAR) studies of this compound?
Answer: Systematic substitution at the 2-, 7-, or pyrimidine positions can elucidate bioactivity trends. For example, fluorophenyl substituents (e.g., 2-(3,4-difluorophenyl) analogs) enhance lipophilicity and target binding. Molecular docking against enzymes (e.g., phosphodiesterases) combined with in vitro assays identifies critical pharmacophores .
How can conflicting bioactivity data between studies be resolved?
Answer: Discrepancies may arise from impurities, assay protocols, or cell line variability. Reproduce experiments using standardized reference materials (e.g., USP-grade reagents) and validate via orthogonal assays (e.g., MIC for antimicrobial studies vs. enzymatic inhibition). Meta-analyses of published data with attention to substituent effects are crucial .
What safety protocols are mandatory when handling this compound?
Answer: Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation; PPE includes N95 masks if powder forms are handled. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste. Training on Chemical Hygiene Plans (e.g., OSHA standards) is mandatory for advanced labs .
What reactor design considerations apply to scaling up its synthesis?
Answer: Continuous-flow reactors improve heat transfer for exothermic steps (e.g., formylation). Membrane separation technologies can isolate intermediates efficiently. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time, reducing batch variability .
How are analytical methods validated for purity assessment in pharmacokinetic studies?
Answer: Validate HPLC methods per ICH guidelines (Q2(R1)): assess linearity (R² > 0.99), precision (%RSD < 2%), and limit of detection (LOD < 0.1%). Use certified reference standards for calibration. Stability-indicating methods (e.g., stress testing under acid/heat) confirm specificity .
Why do reaction yields vary under heterogeneous vs. homogeneous conditions?
Answer: Heterogeneous catalysis (e.g., immobilized Pd catalysts) may reduce side reactions but require optimized mass transfer. Homogeneous conditions (e.g., DMF as solvent) enhance reagent solubility but complicate catalyst recovery. Design of Experiments (DoE) can model interactions between temperature, solvent polarity, and stirring rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
